Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate
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Overview
Description
Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex molecular structure, which includes a quinoline ring system substituted with a phenyl group and a chloro group, linked to an ethyl phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Substitution Reactions: The phenyl and chloro groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of reagents such as chlorinating agents and phenylating agents under controlled conditions.
Esterification: The final step involves the esterification of the quinoline derivative with ethyl phenoxyacetate. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes. the process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Aminoquinoline, thioquinoline derivatives.
Scientific Research Applications
Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The quinoline core is known to intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the phenyl and chloro substituents enhance its binding affinity to certain enzymes and receptors, leading to inhibition of their activity. This compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the phenoxyacetate moiety.
Quinoline N-oxides: These compounds are oxidation products of quinoline derivatives and exhibit different chemical and biological properties.
Aminoquinolines: These derivatives have an amino group instead of a chloro group, leading to different reactivity and applications.
Properties
IUPAC Name |
ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c1-2-29-25(28)16-30-20-11-8-18(9-12-20)24-15-21(17-6-4-3-5-7-17)22-14-19(26)10-13-23(22)27-24/h3-15H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOFIQRVHUNMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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